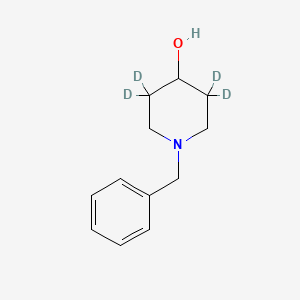
benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is a labeled compound containing two stable isotopes, carbon-13 and nitrogen-15. This compound is primarily used in various fields, including pharmaceuticals, agrochemicals, and research . Its molecular formula is C9(13C)2H15(15N)O4S, and it has a molecular weight of 260.28 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate involves several steps, starting with the preparation of the labeled precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and mass spectrometry, are employed to monitor the production process and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation of labeled carbon and nitrogen into biomolecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of labeled drugs.
Industry: Applied in the production of labeled compounds for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate involves its incorporation into various molecular pathways due to its labeled isotopes. The carbon-13 and nitrogen-15 isotopes allow researchers to track the compound’s movement and interactions within biological systems. This helps in understanding the metabolic pathways and molecular targets involved in its action .
Comparison with Similar Compounds
Similar Compounds
[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester: Similar structure but without the labeled isotopes.
[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2 Benzyl Ester: Contains only carbon-13 isotope.
[2-(Methylsulfonyl)ethyl]carbamic Acid-15N Benzyl Ester: Contains only nitrogen-15 isotope.
Uniqueness
The uniqueness of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate lies in its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides a more comprehensive understanding of the compound’s behavior in various systems, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)/i7+1,8+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZPEWCCUWBQKF-CTYYVGBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[13CH2][13CH2][15NH]C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724604 |
Source


|
| Record name | Benzyl [2-(methanesulfonyl)(~13~C_2_)ethyl](~15~N)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215476-69-9 |
Source


|
| Record name | Benzyl [2-(methanesulfonyl)(~13~C_2_)ethyl](~15~N)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)



![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)





